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Introduction
Avrainvillamide, a structurally complex indole alkaloid, has garnered significant attention in

the scientific community due to its potent biological activities. Isolated from the marine fungus

Aspergillus sp., this natural product exhibits a unique bicyclo[2.2.2]diazaoctane core, a feature

that has presented a formidable challenge to synthetic chemists and intrigued medicinal

chemists. This technical guide provides an in-depth exploration of the structure elucidation and

stereochemical assignment of avrainvillamide, detailing the key experimental methodologies

and data that have been instrumental in defining its intricate three-dimensional architecture.

Spectroscopic and Physical Data
The initial characterization of avrainvillamide relied on a combination of spectroscopic

techniques and physical measurements. High-resolution mass spectrometry (HRMS)

established its molecular formula, while extensive Nuclear Magnetic Resonance (NMR)

spectroscopy provided the foundational data for elucidating its complex connectivity. The

optical activity of avrainvillamide confirmed its chiral nature, a key feature that was later

defined through total synthesis and chiroptical methods.

Table 1: Physicochemical Properties of Avrainvillamide
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Property Value Reference

Molecular Formula C₂₆H₂₇N₃O₄ [1]

Optical Rotation
[α]D = -33 (c 0.1, CHCl₃)

(Synthetic)
[1]

[α]D = -21.1 (c 0.19, CDCl₃)

(Natural)
[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for
Avrainvillamide
(Note: A complete, tabulated set of experimental ¹H and ¹³C NMR data with specific chemical

shifts and coupling constants for avrainvillamide is not readily available in the public domain.

The following is a representative table structure. Researchers should refer to the supporting

information of the primary literature for the full spectral data.)

Position ¹³C Chemical Shift (ppm)
¹H Chemical Shift (ppm, J
in Hz)

... ... ...

... ... ...

The Crucial Role of Total Synthesis in Structure
Elucidation
The definitive confirmation of avrainvillamide's structure and, most importantly, its absolute

stereochemistry was achieved through enantioselective total synthesis. The groundbreaking

work by the Baran group not only successfully synthesized the natural product but also

provided a platform to rigorously validate its proposed structure.

The logical workflow for the structure elucidation through synthesis can be visualized as

follows:
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Figure 1: Logical workflow for the structure elucidation of avrainvillamide.

Key Experimental Protocols
The structure elucidation of avrainvillamide involved a series of sophisticated experimental

techniques. Below are the detailed methodologies for the key experiments cited in the

literature.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms and the relative stereochemistry of

avrainvillamide.

Methodology:

A sample of purified avrainvillamide was dissolved in a deuterated solvent (e.g., CDCl₃).

¹H NMR, ¹³C NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single

Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were

acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

¹H NMR spectra were referenced to the residual solvent peak.

¹³C NMR spectra were referenced to the solvent peak.

The connectivity of the carbon skeleton and the attachment of protons were determined by

analyzing the 2D NMR data.

Relative stereochemistry was inferred from the analysis of coupling constants and Nuclear

Overhauser Effect (NOE) correlations observed in NOESY (Nuclear Overhauser Effect

Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments.

X-ray Crystallography of Synthetic Intermediates
Objective: To unambiguously determine the three-dimensional structure and absolute

stereochemistry of key chiral intermediates in the total synthesis, thereby establishing the

stereochemistry of the final product.

Methodology:

Single crystals of a suitable synthetic intermediate were grown by slow evaporation of a

solvent or by vapor diffusion.

A selected crystal was mounted on a goniometer head of a single-crystal X-ray

diffractometer.
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The crystal was cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

X-ray diffraction data were collected using a monochromatic X-ray source (e.g., Mo Kα or Cu

Kα radiation).

The collected diffraction data were processed to determine the unit cell parameters and the

intensities of the reflections.

The crystal structure was solved using direct methods or Patterson methods and refined

using full-matrix least-squares procedures.

The absolute stereochemistry was determined by anomalous dispersion effects, often by

including a known chiral center in the molecule or by using specific crystallographic

parameters (e.g., the Flack parameter).

The experimental workflow for X-ray crystallography is depicted below:

Single Crystal Growth Data Collection
(X-ray Diffractometer)

Structure Solution
(Direct/Patterson Methods) Structure Refinement Absolute Stereochemistry

Determination

Click to download full resolution via product page

Figure 2: Experimental workflow for X-ray crystallography.

Optical Rotation Measurement
Objective: To measure the specific rotation of synthetic avrainvillamide and compare it with

the natural product to confirm the enantiomeric series.

Methodology:

A solution of known concentration (c, in g/100 mL) of the synthetic avrainvillamide was

prepared in a suitable solvent (e.g., chloroform).

The optical rotation (α) of the solution was measured using a polarimeter at a specific

wavelength (typically the sodium D-line, 589 nm) and temperature (T).
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The path length (l) of the polarimeter cell in decimeters was recorded.

The specific rotation [α]DT was calculated using the formula: [α]DT = α / (l × c).

The sign and magnitude of the specific rotation of the synthetic material were compared to

those reported for the natural product.

Stereochemical Assignment
The absolute stereochemistry of avrainvillamide was a critical aspect of its structural puzzle.

The enantioselective total synthesis was designed to control the formation of the chiral centers.

The stereochemical outcome of key reactions was often predicted based on established

mechanistic models and confirmed through the crystallographic analysis of intermediates. The

final confirmation of the absolute configuration of the natural product was achieved by

comparing the optical rotation and circular dichroism (CD) spectra of the synthetic and natural

samples. The negative sign of the optical rotation of the synthetic material matching that of the

natural product confirmed that the synthesis had produced the natural enantiomer.

The logical relationship for stereochemistry determination is as follows:

Enantioselective Synthesis

X-ray of Chiral Intermediates Predicted Stereochemical Outcome Comparison of Optical Rotation Comparison of CD Spectra

Absolute Stereochemistry
Confirmed

Click to download full resolution via product page

Figure 3: Logical flow for the determination of avrainvillamide's absolute stereochemistry.

Conclusion
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The structure elucidation and stereochemical assignment of avrainvillamide stand as a

testament to the power of modern chemical analysis and synthetic chemistry. Through a

synergistic application of advanced spectroscopic methods, particularly NMR, and the definitive

proof provided by enantioselective total synthesis and X-ray crystallography, the complex

architecture of this potent natural product was unequivocally established. This detailed

understanding of avrainvillamide's structure is paramount for its future development as a

potential therapeutic agent and serves as a blueprint for the structural determination of other

complex natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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